neo-Truxilline
Overview
Description
neo-Truxilline: is a natural product derived from illicit cocaine. It belongs to the class of alkaloids and has the molecular formula C₃₈H₄₆N₂O₈ with a molecular weight of 658.78 g/mol . This compound is one of the many truxilline isomers, which are formed by the photochemical dimerization of cinnamoylcocaine .
Preparation Methods
Synthetic Routes and Reaction Conditions: neo-Truxilline is typically synthesized through the photochemical dimerization of cinnamoylcocaine. This process involves the exposure of cinnamoylcocaine to ultraviolet light, leading to the formation of various truxilline isomers, including this compound .
Industrial Production Methods: The industrial production of this compound involves the extraction of cinnamoylcocaine from coca leaves, followed by its photochemical dimerization. The reaction conditions include the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The product is then purified through techniques such as chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: neo-Truxilline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of this compound.
Scientific Research Applications
neo-Truxilline has several scientific research applications, including:
Chemistry: It is used as a reference compound in the analysis and characterization of cocaine samples.
Biology: this compound is studied for its biological activities, including its potential effects on various biological pathways.
Medicine: Research is ongoing to explore the pharmacological properties of this compound and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of neo-Truxilline involves its interaction with specific molecular targets and pathways. As a tropane alkaloid, this compound may interact with neurotransmitter receptors and transporters, affecting the central nervous system. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .
Comparison with Similar Compounds
- alpha-Truxilline
- beta-Truxilline
- delta-Truxilline
- epsilon-Truxilline
- gamma-Truxilline
- omega-Truxilline
- zeta-Truxilline
- peri-Truxilline
- epi-Truxilline
Comparison: neo-Truxilline is unique among the truxilline isomers due to its specific structural configuration and biological activities. While all truxilline isomers share a common core structure, the differences in their stereochemistry result in distinct physical and chemical properties. This compound’s unique properties make it a valuable compound for research and analytical applications .
Properties
IUPAC Name |
bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,2S,3S,4R)-3,4-diphenylcyclobutane-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29-,30+,31+,32+,33-,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSWFFZJNZSEIZ-INQOXXOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)[C@H]3[C@@H]([C@@H]([C@@H]3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113350-54-2 | |
Record name | neo-Truxilline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113350542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.